

Spectroscopic Properties of N-Nitrosofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitrosofolicacid*

Cat. No.: *B15389769*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Nitrosofolic acid, a significant impurity of Folic acid. The information presented herein is intended to support research, quality control, and drug development activities. This document details available data on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of N-Nitrosofolic acid, along with relevant experimental protocols.

Introduction

N-Nitrosofolic acid (NFA) is an N-nitroso derivative of folic acid, formed by the nitrosation of the secondary amine in the pteridine ring. As a potential mutagenic impurity, its detection and characterization are of high importance in the pharmaceutical industry. Understanding the spectroscopic properties of NFA is crucial for developing analytical methods for its identification and quantification in folic acid active pharmaceutical ingredients (APIs) and formulated products.

Spectroscopic Data

The following sections summarize the available NMR and MS data for N-Nitrosofolic acid. While comprehensive experimental spectra are not widely published, the information provided is based on available analytical reports and general principles of spectroscopy for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectral data for N-Nitrosofolic acid are not readily available in the public domain. However, commercial suppliers of N-Nitrosofolic acid reference standards typically provide a Certificate of Analysis with comprehensive characterization data, including NMR spectra. Researchers requiring definitive NMR data should procure a certified reference standard.

Based on the structure of N-Nitrosofolic acid, the following table outlines the expected proton and carbon environments. The chemical shifts are predicted to be similar to those of folic acid, with notable differences in the vicinity of the N-nitroso group.

Table 1: Predicted ^1H NMR Chemical Shifts for N-Nitrosofolic Acid

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Pteridine Ring Protons	8.0 - 9.0	Singlet/Doublet	Shifts will be influenced by the electron-withdrawing nitroso group.
Aromatic Protons (p-aminobenzoyl)	7.0 - 8.0	Multiplet	
Glutamic Acid α -CH	4.0 - 4.5	Multiplet	
Methylene Bridge (-CH ₂ -)	4.5 - 5.0	Singlet	Shifted downfield compared to folic acid due to the adjacent nitroso group.
Glutamic Acid β , γ -CH ₂	1.8 - 2.5	Multiplet	

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-Nitrosofolic Acid

Carbons	Predicted Chemical Shift (ppm)	Notes
Pteridine Ring Carbons	140 - 165	Shifts will be influenced by the nitroso group.
Aromatic Carbons (p-aminobenzoyl)	110 - 150	
Carbonyl Carbons (Glutamic Acid & Amide)	170 - 180	
Glutamic Acid α -CH	50 - 55	
Methylene Bridge (-CH ₂ -)	45 - 55	
Glutamic Acid β , γ -CH ₂	25 - 35	

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and selective detection of N-Nitrosofolic acid.

Table 3: Mass Spectrometry Data for N-Nitrosofolic Acid

Parameter	Value	Reference
Molecular Formula	C ₁₉ H ₁₈ N ₈ O ₇	
Molecular Weight	470.40 g/mol	
Ionization Mode	Electrospray Ionization (ESI), typically negative mode for quantification.	[1]
Precursor Ion ([M-H] ⁻)	m/z 469.1	[1]
Common Fragment Ions	The fragmentation of N-nitrosamines typically involves the loss of the nitroso group (•NO, 30 Da) or related species. For N-Nitrosofolic acid, characteristic fragmentation would likely involve cleavage of the N-N bond and fragmentation of the folic acid backbone. Specific fragment ions would need to be determined experimentally. A study on various N-nitrosamines identified three primary fragmentation pathways: loss of •NO (30 Da), loss of H ₂ O, and loss of NH ₂ NO (46 Da)[2][3].	

Experimental Protocols

A detailed and validated LC-MS/MS method for the quantification of N-Nitrosofolic acid in folic acid and multivitamin supplements has been published[1]. The key parameters of this method are summarized below.

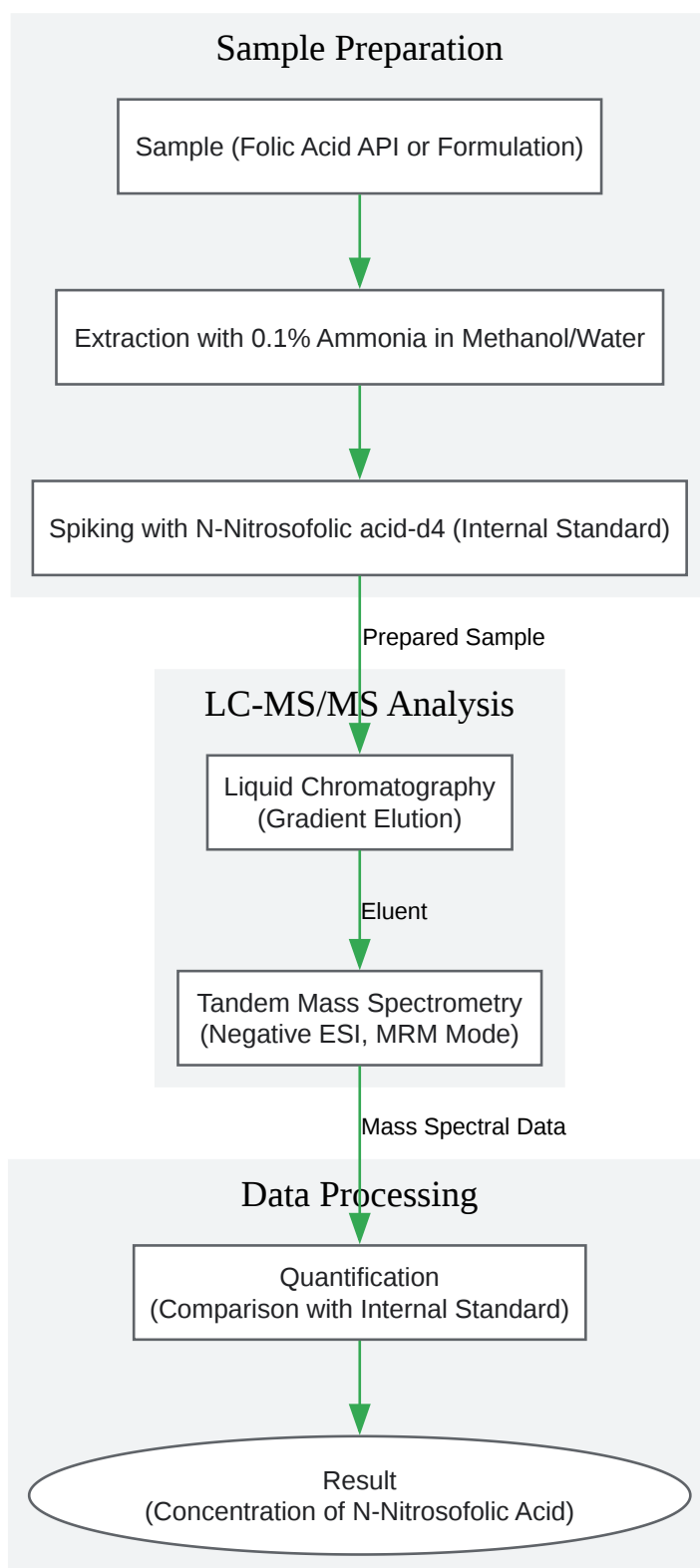
LC-MS/MS Method for Quantification of N-Nitrosofolic Acid[1]

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Sample Preparation:
 - Extraction of the sample with a solution of 0.1% ammonia in methanol/water (10:90 v/v).
 - Addition of an isotope-labeled internal standard (N-nitroso folic acid-d₄).
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% formic acid in deionized water.
 - Mobile Phase B: Methanol.
 - A gradient elution is typically used.
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Ion Electrospray (ESI-).
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosofolic acid and its internal standard are monitored for quantification.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of N-Nitrosofolic acid using LC-MS/MS.



[Click to download full resolution via product page](#)

Caption: Workflow for the LC-MS/MS analysis of N-Nitrosofolic acid.

Conclusion

This technical guide provides an overview of the spectroscopic properties of N-Nitrosofolic acid, focusing on NMR and MS data. While detailed experimental NMR data is not publicly available, the provided information on expected chemical shifts and a validated LC-MS/MS method offers a strong foundation for researchers and drug development professionals. The methodologies and data presented are critical for the development of robust analytical strategies to control this potential impurity in folic acid products, ensuring their quality and safety. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Properties of N-Nitrosofolic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15389769#spectroscopic-properties-of-n-nitrosofolic-acid-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com